molecular formula C28H29N3O5 B1240827 3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine

3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine

Cat. No. B1240827
M. Wt: 487.5 g/mol
InChI Key: PUWQCIZBOVNVCN-UHFFFAOYSA-N
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Patent
US05334598

Procedure details

A 5N sodium hydroxide solution (0.1 mL) was added to a stirred mixture of the product of Step A (19 mg, 0.038 mmol) in methanol (1 mL). A few drops of methylene chloride were added to allow stirring then the mixture was stirred at room temperature for 3 h. The solvent was removed in vacuo then 5% citric acid solution added. The mixture was extracted with ethyl acetate (3×30 mL), washed water, brine, dried (magnesium sulfate), and the solvent was removed in vacuo to give the titled compound (14 mg).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
product
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH:7]([C:31]1[CH:36]=[CH:35][C:34]2[O:37][CH2:38][O:39][C:33]=2[CH:32]=1)[O:8][C:9]1[C:14]([CH2:15][CH2:16][CH3:17])=[CH:13][C:12]([CH2:18][N:19]2[C:23]3[CH:24]=[N:25][CH:26]=[CH:27][C:22]=3[N:21]=[CH:20]2)=[CH:11][C:10]=1[CH2:28][CH2:29][CH3:30])([O:5]C)=[O:4]>CO.C(Cl)Cl>[C:3]([CH:7]([C:31]1[CH:36]=[CH:35][C:34]2[O:37][CH2:38][O:39][C:33]=2[CH:32]=1)[O:8][C:9]1[C:14]([CH2:15][CH2:16][CH3:17])=[CH:13][C:12]([CH2:18][N:19]2[C:23]3[CH:24]=[N:25][CH:26]=[CH:27][C:22]=3[N:21]=[CH:20]2)=[CH:11][C:10]=1[CH2:28][CH2:29][CH3:30])([OH:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
product
Quantity
19 mg
Type
reactant
Smiles
C(=O)(OC)C(OC1=C(C=C(C=C1CCC)CN1C=NC2=C1C=NC=C2)CCC)C2=CC1=C(C=C2)OCO1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to allow stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
5% citric acid solution added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
washed water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(OC1=C(C=C(C=C1CCC)CN1C=NC2=C1C=NC=C2)CCC)C2=CC1=C(C=C2)OCO1
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.